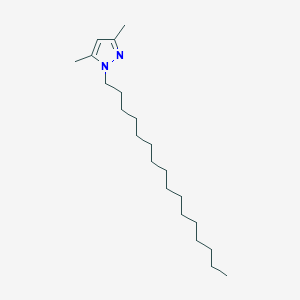
1-hexadecyl-3,5-dimethylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hexadecyl-3,5-dimethylpyrazole is an organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-hexadecyl-3,5-dimethylpyrazole typically involves the condensation of acetylacetone with hydrazine hydrate in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in a solvent like ethanol or water at temperatures ranging from 0°C to 120°C .
Industrial Production Methods: In industrial settings, the synthesis process is optimized for higher yields and purity. The use of water as a solvent is preferred due to its cost-effectiveness and environmental benefits. The reaction conditions are carefully controlled to avoid the formation of by-products and to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-hexadecyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
Ligand Development
1-Hexadecyl-3,5-dimethylpyrazole serves as a precursor for various ligands in coordination chemistry. It can form complexes with metals, enhancing their stability and reactivity. For instance, derivatives such as trispyrazolylborate are synthesized from this compound, which are crucial for catalysis and material synthesis.
Case Study: Synthesis of Metal Complexes
Research has demonstrated that this compound can effectively stabilize metal ions in solution. A study showed that complexes formed with copper and palladium exhibited enhanced catalytic activity in organic transformations, highlighting the compound's utility in developing efficient catalysts .
Agricultural Applications
Nitrification Inhibition
One significant application of this compound is its role as a nitrification inhibitor in agricultural practices. It helps regulate nitrogen transformation in soil, thereby improving nitrogen use efficiency and reducing environmental pollution.
| Compound | Effect on Nitrification | Optimal Application Rate |
|---|---|---|
| This compound | Inhibits nitrification effectively | 0.225 - 0.45 mg/kg |
Research indicates that the application of this compound can reduce nitrogen oxide emissions significantly, making it an environmentally friendly option for farmers .
Case Study: Field Trials
Field trials conducted with urea combined with this compound showed a reduction of ammonia emissions by up to 90%, demonstrating its effectiveness in practical agricultural settings .
Pharmaceutical Applications
Antimicrobial Properties
The compound exhibits potential as an antimicrobial agent. Its derivatives have been studied for their ability to combat various microorganisms, including bacteria and fungi.
| Derivative | Microbial Target | Efficacy |
|---|---|---|
| Quaternary pyrazoles | Bacteria | High |
| Trimethylpyrazolium salts | Fungi | Moderate to High |
Studies have indicated that formulations containing this compound show promising results against resistant strains of bacteria .
Materials Science
Coatings and Sealants
In materials science, this compound is utilized as a sealer in automotive and industrial coatings. Its properties help reduce curing temperatures and energy consumption during the production process.
| Application Area | Benefit |
|---|---|
| Automotive coatings | Energy savings & reduced production time |
| Coil steel coatings | Improved durability & corrosion resistance |
Research has shown that coatings formulated with this compound exhibit superior performance compared to traditional materials .
Wirkmechanismus
The mechanism of action of 1-hexadecyl-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylpyrazole: A simpler analog with similar chemical properties but lacking the hexadecyl chain.
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use as a cyanoacetylating agent in organic synthesis
Uniqueness: 1-hexadecyl-3,5-dimethylpyrazole stands out due to its long hexadecyl chain, which imparts unique physical and chemical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in biological and medicinal applications .
Eigenschaften
CAS-Nummer |
1164-04-1 |
|---|---|
Molekularformel |
C21H40N2 |
Molekulargewicht |
320.6 g/mol |
IUPAC-Name |
1-hexadecyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C21H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(3)19-20(2)22-23/h19H,4-18H2,1-3H3 |
InChI-Schlüssel |
CXLQVJKUUGHVAQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C |
Synonyme |
1-Hexadecyl-3,5-dimethyl-1H-pyrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















